molecular formula C8H10N2O4 B2863576 1-(2-Methoxy-ethyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid CAS No. 875163-77-2

1-(2-Methoxy-ethyl)-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid

Cat. No. B2863576
CAS RN: 875163-77-2
M. Wt: 198.178
InChI Key: RSOSHWXWMIHOSG-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The “2-Methoxy-ethyl” part suggests the presence of an ether group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a carboxylic acid group, and an ether group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule could participate in various chemical reactions. For example, it could undergo esterification with alcohols or reduction to form an alcohol . The ether group might also participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxylic acid and ether groups) would influence its properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods to synthesize heterocyclic compounds, which are crucial for pharmaceutical applications. Vicentini et al. (2000) detailed a synthetic pathway to 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, starting from ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate. This process involves reactions with hydroxylamine or hydrazines to produce ortho-dicarboxylic acid esters, which are then partially hydrolyzed and amidated to yield the title compounds (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

Antibacterial Activity

Al-Kamali et al. (2014) explored the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines, starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine. The study highlights the potential of such compounds in developing new antibacterial agents, showcasing their effectiveness against various bacterial strains (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Anticancer Activity

The synthesis and evaluation of anticancer activity have been a significant focus in the research of pyridazine derivatives. Bekircan et al. (2008) synthesized Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, investigating their chemical structures and potential as anticancer agents. This research contributes to the ongoing search for new therapeutic options against various cancer types (Bekircan & Bektaş, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for this compound would depend on its applications. If it has potential uses in fields like pharmaceuticals or materials science, future research could focus on optimizing its synthesis, studying its properties, and exploring its uses .

properties

IUPAC Name

1-(2-methoxyethyl)-6-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-14-5-4-10-7(11)3-2-6(9-10)8(12)13/h2-3H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOSHWXWMIHOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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